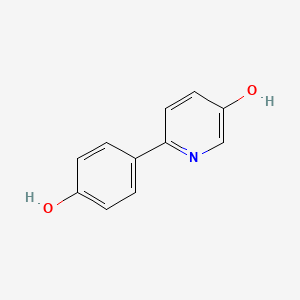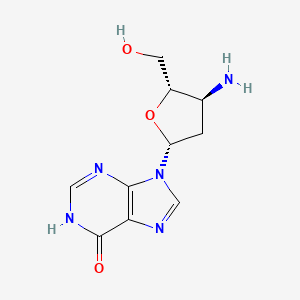
2-(4-Hydroxyphenyl)-5-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxyphenyl)-5-hydroxypyridine, 95% (abbreviated as 2-HPHP95) is a synthetic compound that has a wide range of applications in the field of scientific research. It is a versatile compound that can be used in various biochemical, physiological, and pharmacological experiments. 2-HPHP95 is a white, crystalline powder with a melting point of 120-122°C. It is soluble in water, methanol, and ethanol. This compound has been extensively studied for its biochemical and physiological effects, as well as its potential applications in the laboratory.
Scientific Research Applications
2-(4-Hydroxyphenyl)-5-hydroxypyridine, 95% has a wide range of applications in the field of scientific research. It is commonly used as a substrate for the enzymatic reaction of tyrosinase, an enzyme involved in the biosynthesis of melanin. It is also used as a model compound for studying the inhibition of tyrosinase activity. In addition, 2-(4-Hydroxyphenyl)-5-hydroxypyridine, 95% is used in the study of the kinetics of enzyme-catalyzed reactions, as well as in the study of the structure-activity relationship of compounds.
Mechanism of Action
2-(4-Hydroxyphenyl)-5-hydroxypyridine, 95% is a substrate for tyrosinase, an enzyme involved in the biosynthesis of melanin. The enzyme catalyzes the oxidation of 2-(4-Hydroxyphenyl)-5-hydroxypyridine, 95%, resulting in the formation of melanin. The reaction is carried out in two steps: first, the oxidation of 2-(4-Hydroxyphenyl)-5-hydroxypyridine, 95% to dopaquinone, and then the oxidation of dopaquinone to melanin.
Biochemical and Physiological Effects
2-(4-Hydroxyphenyl)-5-hydroxypyridine, 95% has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of tyrosinase, an enzyme involved in the biosynthesis of melanin. In addition, 2-(4-Hydroxyphenyl)-5-hydroxypyridine, 95% has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
2-(4-Hydroxyphenyl)-5-hydroxypyridine, 95% is a versatile compound that can be used in various laboratory experiments. Its advantages include its high purity, its high yield in the reaction, and its low cost. However, there are some limitations to its use, such as its low solubility in certain solvents and its instability in alkaline solutions.
Future Directions
The potential applications of 2-(4-Hydroxyphenyl)-5-hydroxypyridine, 95% in scientific research are numerous. Further research could be done to explore its potential as an inhibitor of tyrosinase activity and its potential as an antioxidant, anti-inflammatory, and anti-cancer compound. Additionally, further research could be done to improve the synthesis of 2-(4-Hydroxyphenyl)-5-hydroxypyridine, 95% and to develop new methods for its use in laboratory experiments. Finally, further research could be done to explore the structure-activity relationship of 2-(4-Hydroxyphenyl)-5-hydroxypyridine, 95% and its potential applications in drug design.
Synthesis Methods
2-(4-Hydroxyphenyl)-5-hydroxypyridine, 95% is synthesized from the condensation of 4-hydroxybenzaldehyde and 5-hydroxypyridine hydrochloride in the presence of sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 70-80°C, and the product is purified by recrystallization. The yield of the reaction is typically high, and the product is highly pure.
properties
IUPAC Name |
6-(4-hydroxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12-11/h1-7,13-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFHEXNKPGJXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692414 |
Source


|
| Record name | 4-(5-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-5-hydroxypyridine | |
CAS RN |
1261917-44-5 |
Source


|
| Record name | 4-(5-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














